molecular formula C2H3N3O B1417170 1,2-Dihydro-3H-1,2,4-triazol-3-one CAS No. 930-33-6

1,2-Dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1417170
CAS RN: 930-33-6
M. Wt: 85.07 g/mol
InChI Key: LZTSCEYDCZBRCJ-UHFFFAOYSA-N
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Description

1,2-Dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C2H3N3O and a molecular weight of 85.0647 . It is also known by other names such as s-Triazol-3-ol .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydro-3H-1,2,4-triazol-3-one consists of a heterocyclic ring . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,2-Dihydro-3H-1,2,4-triazol-3-one has a melting point of 234-235 °C, a boiling point of 270℃ at 101 325 Pa, and a density of 1.81±0.1 g/cm3 (Predicted) . It has a vapor pressure of 0.003Pa at 25℃ and is sparingly soluble in DMSO and slightly soluble in methanol when sonicated . It forms crystals and has a pKa of 8.81±0.20 (Predicted) .

properties

IUPAC Name

1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTSCEYDCZBRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074572
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Dihydro-3H-1,2,4-triazol-3-one

CAS RN

930-33-6
Record name 2,4-Dihydro-3H-1,2,4-triazol-3-one
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Record name s-Triazol-3-ol
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Record name s-Triazol-3-ol
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-
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Record name 1,2-dihydro-3H-1,2,4-triazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the compound 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one?

A1: This compound, commonly known as Aprepitant, is a potent and selective substance P (neurokinin-1) receptor antagonist. [, ] Aprepitant exhibits therapeutic potential in addressing psychiatric disorders, inflammatory diseases, and emesis (vomiting). [, ] Research has focused on developing efficient manufacturing processes for this compound due to its therapeutic importance. [, ]

Q2: What are the key structural characteristics of Aprepitant?

A2: Aprepitant features a central 1,2-dihydro-3H-1,2,4-triazol-3-one ring. Its complex structure includes a morpholine ring, a fluorophenyl group, and two trifluoromethyl groups attached to a phenyl ring. [, , ] These substituents contribute to its specific binding affinity and pharmacological activity.

Q3: Have any novel polymorphs of Aprepitant been discovered?

A3: Yes, research has identified new crystalline polymorphs of Aprepitant, including a high-purity form designated as Form II. [] Polymorphs are crucial in pharmaceutical development as they can exhibit different physicochemical properties, impacting factors such as solubility, stability, and bioavailability. []

Q4: How does the structure of 1,2-dihydro-3H-1,2,4-triazol-3-one derivatives influence their anti-acetylcholinesterase activity?

A4: Studies have explored the synthesis and anti-acetylcholinesterase activity of various 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates. [] The introduction of specific substituents at the 5-position of the triazole ring significantly impacts the compounds' ability to inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission. [] This research highlights the potential of these compounds as insecticides and therapeutic agents for neurological disorders.

Q5: Are there any environmental concerns related to 1,2-dihydro-3H-1,2,4-triazol-3-one derivatives?

A5: While the provided research doesn't directly address this aspect, one study investigates the biodegradation of 1H-1,2,4-triazole by a newly isolated bacterial strain, Shinella sp. NJUST26. [] Understanding the biodegradation mechanisms of related triazole compounds is crucial for assessing their environmental fate and potential risks. Further research on the environmental impact of specific 1,2-dihydro-3H-1,2,4-triazol-3-one derivatives is necessary.

Q6: What synthetic strategies are employed to produce 1,2-dihydro-3H-1,2,4-triazol-3-ones?

A6: Research highlights the use of base-promoted cyclization reactions of N-Boc arylimidrazones as a versatile approach for synthesizing diverse 1,2-dihydro-3H-1,2,4-triazol-3-ones. [] Additionally, the rearrangement of 3,3-disubstituted 1-aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium tetrafluoroborates offers another valuable synthetic route to access these compounds. [, ] The development of efficient and flexible synthetic methods is crucial for exploring the structure-activity relationships and therapeutic potential of these compounds.

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